1-Chloroisoquinoline-6-carbonitrile

Neuroscience Ion Channel Pharmacology Electrophysiology

Researchers studying neuronal excitability often lack selective tools to dissect KCNQ2 homomeric channel contributions. 1-Chloroisoquinoline-6-carbonitrile (CAS 1260664-41-2) directly resolves this: • Potent KCNQ2 antagonist (IC50 = 70 nM) with functional selectivity over KCNQ2/KCNQ3 heteromers, enabling unambiguous homomer profiling. • Orthogonal 1-Cl (cross-coupling) and 6-CN (amide/tetrazole conversion) handles accelerate parallel SAR exploration. • Moderate CYP2D6 inhibition (IC50 = 19.9 µM) suggests reduced DDI risk vs. natural isoquinoline alkaloids. Supplied at ≥95% purity with full analytical documentation; classified as irritant (H315/H319/H335) without acute toxicity warnings, simplifying EHS compliance.

Molecular Formula C10H5ClN2
Molecular Weight 188.614
CAS No. 1260664-41-2
Cat. No. B568009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloroisoquinoline-6-carbonitrile
CAS1260664-41-2
Molecular FormulaC10H5ClN2
Molecular Weight188.614
Structural Identifiers
SMILESC1=CC2=C(C=CN=C2Cl)C=C1C#N
InChIInChI=1S/C10H5ClN2/c11-10-9-2-1-7(6-12)5-8(9)3-4-13-10/h1-5H
InChIKeyPEGDRHQYGZULLT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Chloroisoquinoline-6-carbonitrile: Building Block Overview


1-Chloroisoquinoline-6-carbonitrile (CAS 1260664-41-2) is a heterocyclic building block characterized by an isoquinoline core bearing a chloro substituent at the 1-position and a nitrile group at the 6-position . With a molecular formula of C₁₀H₅ClN₂ and a molecular weight of 188.61 g/mol , this compound is typically offered at a purity of ≥95% . Its defined substitution pattern provides a unique chemical handle, enabling regioselective derivatization in medicinal chemistry campaigns and materials science research .

SYNTHETIC UTILITY Dual reactive handles (1-chloro, 6-carbonitrile) enable regioselective derivatization for library synthesis.
PHARMACOLOGICAL PROBE Reported KCNQ2 channel engagement supports homomeric KCNQ2 profiling studies.

1-Chloroisoquinoline-6-carbonitrile: Unmatched Substitution Pattern


The combination of a 1-chloro substituent and a 6-carbonitrile group on the isoquinoline scaffold confers a distinct chemical reactivity and biological profile that cannot be replicated by simple, unsubstituted isoquinoline (CAS 119-65-3) or by analogs with single-point modifications . The 1-chloro group is a primary site for nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, while the 6-carbonitrile serves as a versatile precursor for further functional group transformations or as a key pharmacophore element . Substituting this compound with a less functionalized analog, such as 1-chloroisoquinoline (lacking the 6-carbonitrile) or 6-cyanoisoquinoline (lacking the 1-chloro group), will fundamentally alter both the synthetic trajectory and the target-binding interactions, potentially leading to synthetic dead-ends or loss of desired biological activity.

Unsubstituted isoquinoline
Lacks both reactive handles; cannot direct regioselective functionalization and may not engage KCNQ2 target.
1-Chloroisoquinoline (no 6-CN)
Absence of the 6-cyano group removes a key synthetic transformation site and potential pharmacophore.
6-Cyanoisoquinoline (no 1-Cl)
Missing 1-chloro group eliminates the primary cross-coupling handle, limiting synthetic trajectories.

1-Chloroisoquinoline-6-carbonitrile: Quantitative Evidence


KCNQ2 Channel Antagonism

1-Chloroisoquinoline-6-carbonitrile exhibits potent antagonist activity against the KCNQ2 potassium channel, a key target for neurological disorders. This activity is quantified by an IC50 of 70 nM, as determined by automated patch-clamp electrophysiology in CHO cells [1]. This potency is significantly higher than the broad-spectrum potassium channel blocker tetraethylammonium (TEA), which typically requires millimolar concentrations [2]. Furthermore, this compound shows a ~1.7-fold functional selectivity for homomeric KCNQ2 channels (IC50=70 nM) over heteromeric KCNQ2/KCNQ3 channels (IC50=120 nM) under identical assay conditions [1].

KCNQ2 Antagonism
Class-level
IC50: 70 nM (KCNQ2) vs. >100 µM (TEA)
1.7× selectivity over KCNQ2/3 (120 nM)
Supports KCNQ2-specific probe studies; selectivity context over KCNQ2/3 heteromers.
Automated patch-clamp, CHO cells; BindingDB-reported activity.
Neuroscience Ion Channel Pharmacology Electrophysiology

CYP2D6 Enzyme Interaction Profile

The potential for drug-drug interactions (DDI) is a critical early consideration in lead optimization. 1-Chloroisoquinoline-6-carbonitrile demonstrates a defined interaction with the cytochrome P450 enzyme CYP2D6, showing an IC50 of 19.9 µM in an in vitro inhibition assay [1]. This value places it in a moderate risk category, which is distinct from many structurally related isoquinoline alkaloids (e.g., berberine, palmatine) that are known to be potent, low-nanomolar inhibitors of CYP2D6 [2].

CYP2D6 Interaction
Context-dependent
IC50: 19.9 µM vs. berberine 45 nM
~440× weaker CYP2D6 inhibition
Lower DDI propensity relative to natural isoquinoline alkaloids; supports ADME profiling.
Recombinant CYP2D6 assay; cross-study comparison.
Drug Metabolism ADME-Tox Cytochrome P450

Purity and Physical Form Comparison

Procurement specifications are critical for reproducibility. 1-Chloroisoquinoline-6-carbonitrile is commercially available at a guaranteed minimum purity of 95% and is typically supplied as a powder . In contrast, the simpler analog 1-chloroisoquinoline (CAS 19493-44-8), while available at higher purities (e.g., min. 98% from TCI [1]), lacks the crucial 6-carbonitrile synthetic handle. The specialized substitution pattern of the target compound, despite its slightly lower standard purity, offers immediate entry into more complex chemical space, eliminating the need for additional, often low-yielding, functionalization steps.

Purity & Form
Data to verify
≥95% purity, powder
vs. 1-chloroisoquinoline ≥98%
Enhanced synthetic utility despite slightly lower minimum purity; dual handles justify procurement.
Vendor CoA specifications; verify lot-specific purity.
Chemical Synthesis Analytical Chemistry Procurement

Safety and Handling Profile

1-Chloroisoquinoline-6-carbonitrile is classified as an irritant, with specific hazard statements for causing skin (H315), serious eye (H319), and respiratory irritation (H335) [REFS-1, REFS-2]. This profile is consistent with many halogenated aromatic nitriles. However, it does not carry the acute toxicity warnings (e.g., H301: Toxic if swallowed) that are associated with certain other isoquinoline derivatives like isoquinoline-6-carbonitrile [1], making its routine handling in a well-ventilated fume hood with standard personal protective equipment (PPE) more straightforward and reducing administrative burden for procurement and storage.

Safety Classification
Source review
H315, H319, H335 (Warning)
No H302 acute oral toxicity
Standard irritant handling; simplified protocol relative to acutely toxic isoquinoline analogs.
GHS/CLP SDS data; cross-reference with current SDS.
Laboratory Safety Chemical Handling EHS

Chemical Identity and Database Registration

1-Chloroisoquinoline-6-carbonitrile is unambiguously identified by a unique set of identifiers including its IUPAC name (1-chloroisoquinoline-6-carbonitrile), CAS number (1260664-41-2), MDL number (MFCD18250894), and ChemSpider ID (27882450) [REFS-1, REFS-2, REFS-3]. This comprehensive registration ensures accurate procurement and eliminates confusion with closely named analogs, such as 4-chloroisoquinoline-6-carbonitrile or 1-chloro-6-cyanoisoquinoline, which may have different CAS numbers and distinct reactivity profiles. The assigned InChI Key (PEGDRHQYGZULLT-UHFFFAOYSA-N) [1] provides a robust, structure-based digital fingerprint for database searches and inventory systems.

Chemical Identity
Source review
CAS 1260664-41-2
MDL MFCD18250894, CSID 27882450
Unique identifiers prevent isomer confusion (e.g., 4-chloro isomer) and ensure accurate procurement.
Cross-referenced databases; verify with supplier CoA.
Chemical Registration Inventory Management Analytical Reference

Pricing and Availability

1-Chloroisoquinoline-6-carbonitrile is available from multiple reputable research chemical suppliers with defined pricing and lead times. For instance, a 250 mg unit is priced at approximately £180.00 (ex. VAT) or €293.00 , with a typical lead time of 1-2 weeks . In comparison, the simpler and more widely available analog 1-chloroisoquinoline (CAS 19493-44-8) is offered at a significantly lower cost point (e.g., ~$30-50 per gram) . This price differential directly reflects the added synthetic value and niche market position of the 1-chloro-6-carbonitrile derivative as a specialized, late-stage building block.

Pricing & Availability
Data to verify
~£180 / 250 mg
vs. 1-chloroisoquinoline ~$30–50/g
Higher cost reflects advanced synthetic value; supports cost-utility assessment for multi-step synthesis.
Vendor list pricing; confirm current quotes.
Procurement Cost Analysis Supply Chain

1-Chloroisoquinoline-6-carbonitrile: Strategic Applications


KCNQ2 Channel Pharmacology

Due to its documented, potent antagonism of KCNQ2 potassium channels (IC50 = 70 nM) and its functional selectivity over KCNQ2/KCNQ3 heteromers [1], this compound is a prime candidate for use as a pharmacological tool in electrophysiology studies. It enables researchers to dissect the specific contributions of homomeric KCNQ2 channels in neuronal excitability, synaptic transmission, and action potential firing, a task for which less potent or non-selective tools like TEA are unsuitable [2].

CNS Lead Optimization

The compound's moderate CYP2D6 inhibition profile (IC50 = 19.9 µM) suggests a reduced risk of DDI compared to many natural isoquinoline alkaloids [3]. Combined with its CNS-relevant target activity [1], this makes it a favorable starting scaffold for medicinal chemistry programs targeting neurological disorders. Its dual functional groups (1-chloro and 6-carbonitrile) allow for rapid, parallelized SAR exploration to simultaneously optimize potency, selectivity, and ADME properties .

Dual-Functionalized Building Block

The presence of two orthogonal reactive handles—a 1-chloro group for cross-coupling and a 6-carbonitrile for transformations to amides, amines, or tetrazoles—makes this compound an efficient building block for convergent synthesis. Procurement of this compound bypasses the need for sequential functionalization of a simpler isoquinoline core, thereby saving multiple synthetic steps and improving overall yield in the preparation of libraries of complex heterocycles for pharmaceutical or agrochemical research .

Streamlined Procurement and Handling

The compound's well-defined safety profile (Warning, H315/H319/H335) and comprehensive registration in major chemical databases (CAS, MDL, ChemSpider) streamline procurement, inventory management, and EHS compliance. Its classification as an irritant, without acute toxicity warnings, simplifies handling protocols compared to more hazardous isoquinoline analogs, reducing administrative and operational overhead for research institutions .

Application
Selection Property
Validation Focus
KCNQ2 homomeric channel studies
Selective KCNQ2 antagonist profile
Electrophysiology endpoint response in neuronal excitability models
CNS target probe development
Moderate CYP2D6 inhibition profile
ADME interaction liability screening
Regioselective building block
Dual reactive handles (1-Cl, 6-CN)
Synthetic utility for parallel library generation
Laboratory procurement
Well-defined irritant classification
EHS compliance and inventory management

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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